molecular formula C12H7FS B064734 2-Fluorodibenzothiophene CAS No. 177586-38-8

2-Fluorodibenzothiophene

Cat. No.: B064734
CAS No.: 177586-38-8
M. Wt: 202.25 g/mol
InChI Key: BPLYKMXTWAGZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of a fluorine atom attached to the dibenzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodibenzothiophene can be achieved through several methods. One common approach involves the reaction of dibenzothiophene with a fluorinating agent. For instance, the reaction of dibenzothiophene with elemental fluorine or a fluorinating reagent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a dibenzothiophene derivative is coupled with a fluorinated aryl halide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Nitro- and bromo- derivatives.

Properties

IUPAC Name

2-fluorodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYKMXTWAGZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565816
Record name 2-Fluorodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177586-38-8
Record name 2-Fluorodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorodibenzothiophene
Reactant of Route 2
2-Fluorodibenzothiophene
Reactant of Route 3
2-Fluorodibenzothiophene
Reactant of Route 4
2-Fluorodibenzothiophene
Reactant of Route 5
2-Fluorodibenzothiophene
Reactant of Route 6
2-Fluorodibenzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.